CDK8 vs. CDK19 Paralog Selectivity: BRD6989 Achieves >60-Fold Selectivity Where Other Inhibitors Do Not
BRD6989 exhibits a marked selectivity for CDK8 over CDK19 that is not matched by other CDK8/19 inhibitors in the same study. Against recombinant cyclin C–CDK8 complex, BRD6989 shows an IC50 of approximately 500 nM, whereas against recombinant cyclin C–CDK19 complex, the IC50 exceeds 30 μM—a >60-fold selectivity window [1]. In contrast, the comparator compound CCT251545 (another CDK8/19 inhibitor) exhibits a Kd of 3.8 nM for CDK8 but does not demonstrate this paralog-discriminating selectivity [2]. The original discovery paper explicitly notes: 'Though not as potent as these inhibitors, BRD6989 appears to be unique in its ability to differentially inhibit CDK8 relative to its paralog CDK19, suggesting that it may inform further development of CDK8-specific inhibitors' [3].
| Evidence Dimension | Kinase inhibition potency (IC50) and paralog selectivity |
|---|---|
| Target Compound Data | CDK8-cyclin C IC50: ~500 nM; CDK19-cyclin C IC50: >30 μM |
| Comparator Or Baseline | CCT251545: CDK8-cyclin C Kd = 3.8 nM (no CDK19 differential selectivity reported); Multiple CDK8/19 inhibitors (unnamed) that lack this paralog discrimination |
| Quantified Difference | >60-fold selectivity for CDK8 over CDK19 for BRD6989 |
| Conditions | Recombinant cyclin C–CDK8 and cyclin C–CDK19 complexes in kinase activity assays |
Why This Matters
This is the primary differentiating factor for BRD6989 procurement: if your research requires discrimination between CDK8 and CDK19 paralog functions, BRD6989 is the only established tool compound with this validated selectivity window.
- [1] TargetMol. BRD6989 Target Activity. CDK8 (recombinant): 0.5 μM (IC50), CDK19 (recombinant): >30 μM (IC50). View Source
- [2] PMC Table 1. In vitro kinase assay data: BRD6989 500 nM for CDK8-CCNC, selective for CDK8 vs. CDK19; CCT251545 5 nM for CDK8-CCNC, Kd = 3.8 nM. View Source
- [3] Johannessen L, Sundberg TB, O'Connell DJ, et al. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. Nat Chem Biol. 2017;13(10):1102–1108. doi:10.1038/nchembio.2458 View Source
